molecular formula C10H17N2O4- B12356626 (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid

Cat. No.: B12356626
M. Wt: 229.25 g/mol
InChI Key: WDWRIVZIPSHUOR-BQBZGAKWSA-M
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Description

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a Boc group. One common method involves the reaction of pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as crystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine (after deprotection), alcohols (from reduction), and esters or amides (from oxidation) .

Scientific Research Applications

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in the synthesis of chiral molecules. Its ability to undergo a variety of chemical reactions while maintaining its chiral integrity makes it a versatile compound in organic synthesis .

Properties

Molecular Formula

C10H17N2O4-

Molecular Weight

229.25 g/mol

IUPAC Name

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7-/m0/s1

InChI Key

WDWRIVZIPSHUOR-BQBZGAKWSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N

Origin of Product

United States

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